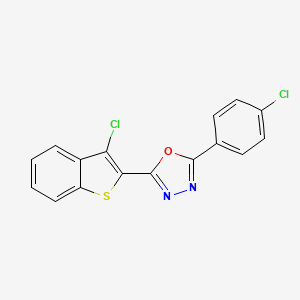

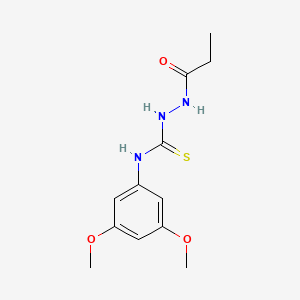

2-(3-chloro-1-benzothien-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to the compound of interest often involves the initial preparation of 3-chloro-1-benzothiophene-2-carbonyl chloride, which is then reacted with hydrazine hydrate to yield a carbohydrazide. This intermediate can further undergo cyclization to form the oxadiazole core structure. Additional functionalization is achieved through reactions with various reagents to introduce different substituents into the molecule, enhancing its chemical diversity and potential applications (Naganagowda & Petsom, 2011).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The orientation of substituent groups, such as the chlorophenyl and benzothiophene rings, can significantly influence the molecule's overall geometry and, consequently, its chemical reactivity and physical properties. X-ray crystallography and computational methods are commonly used to determine these structural details and to understand the molecule's conformational preferences (Fun et al., 2011).

Chemical Reactions and Properties

The 1,3,4-oxadiazole core is known for its participation in various chemical reactions, including nucleophilic substitution and addition reactions, which can modify the molecule's chemical structure and introduce new functional groups. These reactions expand the compound's utility in synthesizing a wide range of derivatives with diverse biological and chemical properties. The presence of electronegative substituents like chlorine atoms can further influence the compound's reactivity by affecting electron distribution within the molecule (Daoud et al., 2010).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are closely related to their molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its formulation in various applications. The physical properties are often studied using techniques such as differential scanning calorimetry (DSC) and polarimetry (Baral et al., 2018).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are dictated by the compound's functional groups and overall molecular structure. These properties are critical for the compound's application in synthesis, catalysis, and its potential biological activity. Studies often employ spectroscopic methods and chemical reactivity tests to elucidate these properties (Naveen et al., 2018).

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-oxadiazole, including compounds with structural similarity to 2-(3-chloro-1-benzothien-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole, exhibit significant antimicrobial activity. For instance, the synthesis and antimicrobial evaluation of some new 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol derivatives have demonstrated potential antibacterial effects. These findings highlight the compound's relevance in the development of new antimicrobial agents (Naganagowda & Petsom, 2011).

Anticancer Potential

A study on the structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles, including closely related compounds, revealed their potential as apoptosis inducers and anticancer agents. These compounds showed good activity against breast and colorectal cancer cell lines, indicating their potential utility in cancer therapy (Han-Zhong Zhang et al., 2005).

Corrosion Inhibition

Oxadiazole derivatives have been studied for their corrosion inhibition properties, with specific focus on their applications in protecting mild steel in corrosive environments. The research emphasizes the significance of these compounds in industrial applications, particularly in the context of materials science and engineering (Vikas Kalia et al., 2020).

Organic Photovoltaic Cells

The synthesis and photophysical properties of D–A–D low band gap molecules containing triphenylamine and benzoxadiazole/benzothiadiazole units have been explored, indicating the potential of oxadiazole derivatives in the development of materials for organic photovoltaic cells. These studies highlight the compound's role in enhancing the efficiency and effectiveness of solar energy conversion (Shaohang Zeng et al., 2012).

Anti-inflammatory and Analgesic Activities

Synthesis and evaluation of oxadiazole derivatives, including 2-(5-substituted-1,3,4-oxadiazole-2-yl)-1,3-benzothiazole, have demonstrated anti-inflammatory and analgesic activities. These findings suggest potential therapeutic applications in treating inflammation and pain (Vishal Kumar et al., 2015).

Propiedades

IUPAC Name |

2-(3-chloro-1-benzothiophen-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2N2OS/c17-10-7-5-9(6-8-10)15-19-20-16(21-15)14-13(18)11-3-1-2-4-12(11)22-14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKHYRSDBIHRBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C3=NN=C(O3)C4=CC=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloro-1-benzothiophen-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4623853.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide](/img/structure/B4623874.png)

![3-[(4-bromobenzyl)thio]-5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4623875.png)

![N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4623879.png)

![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-thiophenecarboxylate](/img/structure/B4623897.png)

![N-(4-{[(2-cycloheptylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4623904.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(9H-xanthen-9-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B4623932.png)

![1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-ethylpiperidine](/img/structure/B4623939.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4623943.png)